molecular formula C28H42O10 B15197359 3-(4-(((4-(Butoxycarbonyl)-7-oxabicyclo(4.1.0)hept-3-yl)carbonyl)oxy)butyl) 4-butyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate CAS No. 6624-41-5

3-(4-(((4-(Butoxycarbonyl)-7-oxabicyclo(4.1.0)hept-3-yl)carbonyl)oxy)butyl) 4-butyl 7-oxabicyclo(4.1.0)heptane-3,4-dicarboxylate

Cat. No.: B15197359
CAS No.: 6624-41-5
M. Wt: 538.6 g/mol
InChI Key: DISLGZFUTHZWBU-UHFFFAOYSA-N
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Description

This compound features two 7-oxabicyclo[4.1.0]heptane cores linked via a butyl chain. Each bicyclo system is substituted with dicarboxylate ester groups: one as a butoxycarbonyl ester and the other as a butyl ester. The bicyclo[4.1.0]heptane scaffold, a norbornane derivative with an oxygen atom at position 7, imparts rigidity and stereochemical complexity.

Properties

CAS No.

6624-41-5

Molecular Formula

C28H42O10

Molecular Weight

538.6 g/mol

IUPAC Name

4-O-[4-(4-butoxycarbonyl-7-oxabicyclo[4.1.0]heptane-3-carbonyl)oxybutyl] 3-O-butyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate

InChI

InChI=1S/C28H42O10/c1-3-5-9-33-25(29)17-13-21-23(37-21)15-19(17)27(31)35-11-7-8-12-36-28(32)20-16-24-22(38-24)14-18(20)26(30)34-10-6-4-2/h17-24H,3-16H2,1-2H3

InChI Key

DISLGZFUTHZWBU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1CC2C(O2)CC1C(=O)OCCCCOC(=O)C3CC4C(O4)CC3C(=O)OCCCC

Origin of Product

United States

Comparison with Similar Compounds

Dimethyl 7-Oxabicyclo[4.1.0]heptane-3,4-dicarboxylate

  • Structure : Shares the same bicyclo[4.1.0]heptane core but with methyl esters instead of butyl/butoxycarbonyl groups.
  • Molecular Weight : 214.22 g/mol (vs. ~438.5 g/mol for the target compound).
  • Properties : Higher volatility and lower lipophilicity due to shorter ester chains. Used as a synthetic intermediate in polymer chemistry .

Table 1: Ester Substitution Effects

Compound Ester Groups Molecular Weight (g/mol) LogP* Application
Target Compound Butyl/Butoxycarbonyl 438.5 ~4.2 Specialty polymers, plasticizers
Dimethyl 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylate Methyl 214.22 ~1.8 Organic synthesis intermediate

*LogP estimated via computational methods.

Bicyclo System Modifications

Diisoamyl (1R,4S)-7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

  • Structure : Bicyclo[2.2.1] system with isoamyl esters. The smaller ring increases strain, altering reactivity.
  • Synthesis : Prepared via sulfuric acid-catalyzed esterification under sonication, suggesting the target compound may require similar catalytic conditions for esterification .

3,4-Epoxy-6-methylcyclohexylmethyl 3,4-Epoxy-6-methylcyclohexanecarboxylate

  • Structure : Features epoxy groups and methyl substituents on the bicyclo[4.1.0]heptane core.

Functional Group Variations

4-(1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl)-3-buten-2-one

  • Structure : Same bicyclo system but with a ketone and trimethyl groups.
  • Reactivity : The α,β-unsaturated ketone enables conjugation reactions, unlike the ester-dominated reactivity of the target compound .

3-Vinyl-7-oxabicyclo[4.1.0]heptane

  • Structure : Lacks ester groups, substituted with a vinyl moiety.
  • Applications : Used in crosslinking reactions due to vinyl functionality, whereas the target compound’s esters favor hydrolysis or transesterification .

Physicochemical and Functional Comparisons

Table 2: Key Property Differences

Property Target Compound Dimethyl Analog 4-Vinyl Analogue
Water Solubility Low (<0.1 mg/mL) Moderate (~10 mg/mL) Insoluble
Thermal Stability High (decomp. >250°C) Moderate (~180°C) Low (decomp. ~120°C)
Reactivity Ester hydrolysis Ester transesterification Radical polymerization

Q & A

Q. What are the established synthetic routes for this bicycloheptane dicarboxylate derivative?

The synthesis of this compound likely involves multi-step esterification and cyclopropane ring formation. Key steps include:

  • Esterification : Reacting 7-oxabicyclo[4.1.0]heptane-3,4-dicarboxylic acid with butanol and a butoxycarbonyl-substituted precursor under acidic catalysis (e.g., H₂SO₄ or p-toluenesulfonic acid) .
  • Protection/Deprotection : Use of tert-butoxycarbonyl (Boc) groups to protect reactive sites during synthesis, followed by deprotection under mild acidic conditions (e.g., trifluoroacetic acid) .
  • Purification : Column chromatography with silica gel and gradient elution (hexane/ethyl acetate) to isolate intermediates. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can the compound’s structure be confirmed using spectroscopic methods?

  • NMR :
    • ¹H NMR : Look for characteristic peaks:
  • Bicycloheptane protons: δ 1.2–2.5 ppm (multiplet, ring CH₂ groups) .
  • Ester carbonyl protons (butoxy groups): δ 4.0–4.3 ppm (quartet, –OCH₂–) .
    • ¹³C NMR : Ester carbonyl carbons at δ 165–175 ppm; bicycloheptane carbons at δ 20–35 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (ESI+) to confirm molecular ion [M+H]⁺. Fragmentation patterns should align with the bicycloheptane core and ester substituents .

Q. What are the critical purity assessment protocols for this compound?

  • Chromatography : Use reverse-phase HPLC (≥95% purity threshold) with UV detection at 210–254 nm .
  • Thermal Analysis : Differential scanning calorimetry (DSC) to detect polymorphic transitions or decomposition above 150°C .
  • Elemental Analysis : Carbon/hydrogen content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How does the bicycloheptane core influence reactivity in ring-opening reactions?

The strained cyclopropane ring in the 7-oxabicyclo[4.1.0]heptane system increases susceptibility to nucleophilic attack.

  • Mechanistic Insight : Ring-opening under acidic conditions (e.g., H₂O/H⁺) proceeds via protonation of the epoxide oxygen, leading to carbocation formation and subsequent nucleophilic addition. Computational studies (DFT at B3LYP/6-31G* level) predict regioselectivity at the less substituted carbon .
  • Experimental Validation : Monitor reaction kinetics using in situ FTIR to track epoxide ring vibrations (820–950 cm⁻¹) .

Q. How can discrepancies in reported solubility data be resolved?

Conflicting solubility values (e.g., in DMSO vs. THF) may arise from impurities or hydration states.

  • Methodology :
    • Standardized Protocols : Use saturated solutions filtered through 0.22 μm PTFE membranes. Measure solubility via gravimetry after 24 hr equilibration at 25°C .
    • Hygroscopicity Testing : Karl Fischer titration to quantify water content in solid samples, as hydration can artificially reduce apparent solubility .

Q. What experimental designs are optimal for studying hydrolytic stability?

  • pH-Dependent Stability : Incubate the compound in buffered solutions (pH 2–10, 37°C). Monitor degradation via LC-MS:
    • Acidic Conditions : Ester hydrolysis dominates, producing dicarboxylic acid derivatives .
    • Basic Conditions : Epoxide ring-opening generates diols .
  • Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (t₁/₂). Use Arrhenius plots (20–50°C) to extrapolate shelf-life .

Q. How can computational modeling predict stereochemical outcomes in derivatives?

  • Software Tools : Gaussian 16 for conformational analysis; AutoDock Vina for docking studies.
  • Workflow :
    • Optimize geometry at the MMFF94 level.
    • Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites .
    • Validate with experimental X-ray crystallography data (CCDC deposition recommended) .

Data Contradiction Analysis

Q. How to address conflicting biological activity reports in literature?

  • Root Causes : Variability in assay conditions (e.g., cell line viability, solvent concentrations).
  • Mitigation Strategies :
    • Dose-Response Curves : Test the compound across 5–8 concentrations (0.1–100 μM) in triplicate. Normalize data to vehicle controls .
    • Solvent Controls : Ensure DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .

Q. What methodologies reconcile divergent spectroscopic assignments?

  • Comparative Analysis : Cross-reference ¹H/¹³C NMR data with structurally analogous compounds (e.g., 7-oxabicyclo[4.1.0]heptane derivatives ).
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals and assign quaternary carbons .

Methodological Integration

Q. How to integrate findings into a broader chemical framework?

  • Conceptual Links : Relate the compound’s reactivity to strain theory (cyclopropane ring strain = ~27 kcal/mol) and frontier molecular orbital (FMO) theory .
  • Broader Impact : Explore applications in prodrug design (ester hydrolysis) or polymer cross-linking (epoxide reactivity) .

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